3,5-difluoro-N-(4-fluorophenyl)benzamide
Overview
Description
3,5-Difluoro-N-(4-fluorophenyl)benzamide: is a chemical compound with the molecular formula C13H8F3NO It is characterized by the presence of three fluorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-N-(4-fluorophenyl)benzamide typically involves the reaction of 3,5-difluorobenzoic acid with 4-fluoroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed:
Substitution: Formation of substituted benzamides with different functional groups.
Reduction: Formation of 3,5-difluoro-N-(4-fluorophenyl)aniline.
Oxidation: Formation of 3,5-difluorobenzoic acid derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-N-(4-fluorophenyl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzamide derivatives. It may serve as a model compound for investigating enzyme interactions and receptor binding .
Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The compound may inhibit or activate target enzymes, leading to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
- 3,5-Difluoro-4-nitrobenzonitrile
- 3,5-Difluoro-2,4,6-triazidopyridine
- 3,5-Bis(trifluoromethyl)benzonitrile
Comparison: Compared to similar compounds, 3,5-difluoro-N-(4-fluorophenyl)benzamide is unique due to its specific substitution pattern and amide functional group. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of multiple fluorine atoms enhances its stability and lipophilicity, which can be advantageous in drug design and material science .
Properties
IUPAC Name |
3,5-difluoro-N-(4-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEBFZGMVFIMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366565 | |
Record name | 3,5-difluoro-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746612-12-4 | |
Record name | 3,5-difluoro-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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